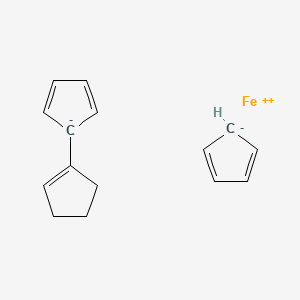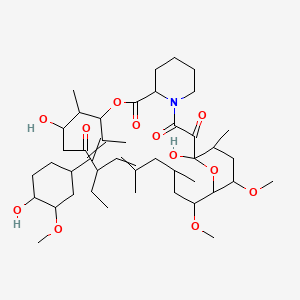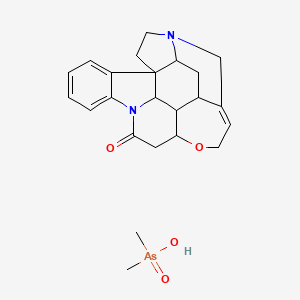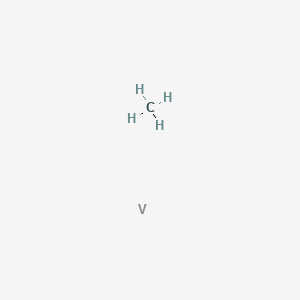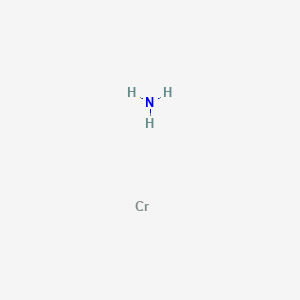
Ferric ammonium oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric ammonium oxalate, also known as ammonium ferrioxalate or ammonium tris(oxalato)ferrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron(III). It is a green solid that is soluble in water but insoluble in ethanol. This compound is a precursor to iron oxides, diverse coordination polymers, and Prussian Blue, which is relevant to the manufacture of blueprint paper .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric ammonium oxalate can be synthesized by reacting ferric chloride with ammonium oxalate in an aqueous solution. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{(NH}_4\text{)_2C}_2\text{O}_4 \rightarrow \text{Fe(C}_2\text{O}_4\text{)_3}^{3-} + 6 \text{NH}_4\text{Cl} ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving ferric chloride in water and then adding ammonium oxalate. The solution is then heated to promote the reaction and the resulting product is crystallized out of the solution .
Types of Reactions:
Oxidation: this compound can undergo photolysis, where it decomposes under light to form iron(II) oxalate and carbon dioxide.
Reduction: It can be reduced to iron(II) oxalate using reducing agents like sodium dithionite.
Substitution: The oxalate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Light exposure in the presence of water.
Reduction: Sodium dithionite in an aqueous solution.
Substitution: Various ligands in an aqueous or organic solvent.
Major Products:
Oxidation: Iron(II) oxalate and carbon dioxide.
Reduction: Iron(II) oxalate.
Substitution: New coordination complexes depending on the substituting ligand
Scientific Research Applications
Ferric ammonium oxalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor to synthesize iron oxides and coordination polymers.
Biology: Employed in studies involving iron metabolism and transport.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the manufacture of blueprint paper and in the synthesis of superconducting salts .
Mechanism of Action
Ferric ammonium oxalate exerts its effects primarily through its ability to form coordination complexes with iron(III). The oxalate ligands donate electrons to the iron center, stabilizing it in the +3 oxidation state. This complex can undergo photolysis, where light energy causes the oxalate ligands to transfer electrons to the iron center, reducing it to iron(II) and releasing carbon dioxide .
Comparison with Similar Compounds
- Potassium ferrioxalate
- Sodium ferrioxalate
- Iron(II) oxalate
- Iron(III) oxalate
Ferric ammonium oxalate stands out due to its unique properties and wide range of applications, making it a valuable compound in various fields of scientific research and industry.
Properties
CAS No. |
14221-47-7 |
|---|---|
Molecular Formula |
C6H4FeNO12-2 |
Molecular Weight |
337.94 g/mol |
IUPAC Name |
azanium;iron(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.Fe.H3N/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;1H3/q;;;+3;/p-5 |
InChI Key |
IXNGKYULQORYPD-UHFFFAOYSA-I |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[NH4+].[Fe+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+3] |
density |
Decomposes at 160-170 °C; loses 3 H2O by 100 °C; bright-green, monoclinic, prismatic crystals; Density= 1.78 at 17 °C. Very soluble in water; practically insoluble in alcohol. /Hydrate/ |
physical_description |
Hydrate: Bright green solid, soluble in water; Light sensitive; [Merck Index] Green solid; [CAMEO] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



